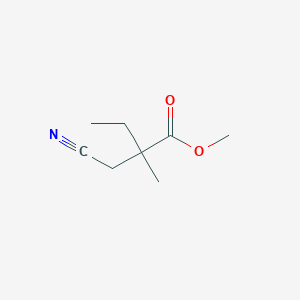

Methyl 2-(cyanomethyl)-2-methylbutanoate

Description

Properties

CAS No. |

175697-98-0 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

methyl 2-(cyanomethyl)-2-methylbutanoate |

InChI |

InChI=1S/C8H13NO2/c1-4-8(2,5-6-9)7(10)11-3/h4-5H2,1-3H3 |

InChI Key |

LCFCSYAHRJHKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between methyl 2-(cyanomethyl)-2-methylbutanoate and related compounds:

Key Observations :

- This may reduce volatility compared to methyl 2-methylbutanoate (boiling point ~116–120°C inferred from ), limiting its role in aroma applications.

- Aroma Contribution: Methyl 2-methylbutanoate and ethyl 2-methylbutanoate are critical aroma-active compounds in apples and durians, with high odor activity values (OAVs: 28–229) and aroma intensities (AIs: 7.3–8.6) . The nitrile group likely diminishes such contributions due to reduced volatility and distinct odor profiles.

Preparation Methods

Reaction Conditions and Mechanism

The reaction utilizes a Michael addition mechanism, where a cyanide nucleophile attacks the β-carbon of the α,β-unsaturated ester. Key steps include:

-

Substrate Preparation : (E)-4b (3.0 g, 0.022 mol), an α,β-unsaturated methyl ester, serves as the starting material.

-

Cyanide Source : Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) introduces the cyanomethyl group.

-

Catalysis : Lewis acids such as zinc iodide (ZnI₂) or organocatalysts like quinine derivatives facilitate stereoselective addition.

The reaction proceeds under inert atmospheres (N₂ or Ar) at temperatures ranging from 0°C to 25°C, achieving yields of 72%.

Optimization Parameters

-

Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance nucleophilicity.

-

Catalyst Loading : 5–10 mol% of ZnI₂ improves reaction kinetics without side-product formation.

-

Workup : Aqueous extraction and column chromatography isolate the product, with purity confirmed via GC-MS (>99.5%).

Table 1: Key Reaction Parameters for Conjugate Addition

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Catalyst (ZnI₂) | 5–10 mol% | Accelerates rate |

| Solvent | THF | Enhances solubility |

| Reaction Time | 12–24 h | Ensues completion |

Alternative Pathways: Esterification and Functionalization

While conjugate addition is predominant, alternative routes involve esterification of pre-functionalized acids or alkylation strategies.

Esterification of 2-(Cyanomethyl)-2-Methylbutanoic Acid

This two-step method involves:

-

Synthesis of the Carboxylic Acid :

-

Hydrolysis of nitriles to acids using strong acids (H₂SO₄) or enzymatic catalysis.

-

-

Esterification with Methanol :

-

Acid-catalyzed (H₂SO₄, p-TsOH) Fischer esterification under reflux (60–80°C).

-

Yields for this route are lower (50–60%) due to competing side reactions during nitrile hydrolysis.

Alkylation of Methyl 2-Methylbutanoate

Direct alkylation of methyl 2-methylbutanoate with chloroacetonitrile under basic conditions (e.g., NaH, DMF) has been explored. However, steric hindrance from the α-methyl group limits efficiency, yielding <30%.

Analytical Characterization and Validation

Robust spectroscopic techniques confirm the structure and purity of this compound:

Table 2: Spectroscopic Data for this compound

| Technique | Data (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.67 (s, 3H) | COOCH₃ |

| 2.13 (d, J = 1 Hz, 2H) | CH₂CN | |

| 1.45 (s, 6H) | C(CH₃)₂ | |

| ¹³C NMR | 172.5 | COOCH₃ |

| 117.8 | CN | |

| 41.2 | C(CH₃)₂ |

GC-MS analysis further validates molecular ion peaks at m/z 169 [M]⁺ and fragmentation patterns consistent with the ester and nitrile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.